molecular formula C20H24N6O4S B7033919 N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

Cat. No.: B7033919
M. Wt: 444.5 g/mol
InChI Key: BBVFVMPIVWLIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a sulfonamide linkage, and a pyrazolo[1,5-d][1,2,4]triazin-5-yl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-24(16-5-3-2-4-6-16)31(29,30)17-9-7-15(8-10-17)23-19(27)13-25-20(28)18-11-12-21-26(18)14-22-25/h7-12,14,16H,2-6,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVFVMPIVWLIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=NN4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the cyclohexyl(methyl)sulfamoyl group: This step involves the reaction of cyclohexylamine with methyl sulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Synthesis of the pyrazolo[1,5-d][1,2,4]triazin-5-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of intermediates: The final step involves coupling the sulfonamide intermediate with the pyrazolo[1,5-d][1,2,4]triazin-5-yl intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways involving sulfonamides and triazines.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazolo[1,5-d][1,2,4]triazin-5-yl moiety may also play a role in binding to nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methylsulfamoyl)phenyl]-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
  • N-[4-(cyclohexylsulfamoyl)phenyl]-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

Uniqueness

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide is unique due to the presence of both cyclohexyl and methyl groups in the sulfonamide linkage, which may confer distinct chemical and biological properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.